molecular formula C16H24BrNO2S B12188137 [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine

Cat. No.: B12188137
M. Wt: 374.3 g/mol
InChI Key: VKGLYTKKHJOPSW-UHFFFAOYSA-N
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Description

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is a complex organic compound that features a brominated aromatic ring, a sulfonyl group, and a cyclohexylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the bromination of 4,5-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the cyclohexylethylamine moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the brominated aromatic ring, replacing the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine
  • 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
  • 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine

Uniqueness

[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine is unique due to the presence of the cyclohexylethylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions and applications.

Properties

Molecular Formula

C16H24BrNO2S

Molecular Weight

374.3 g/mol

IUPAC Name

2-bromo-N-cyclohexyl-N-ethyl-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H24BrNO2S/c1-4-18(14-8-6-5-7-9-14)21(19,20)16-11-13(3)12(2)10-15(16)17/h10-11,14H,4-9H2,1-3H3

InChI Key

VKGLYTKKHJOPSW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

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